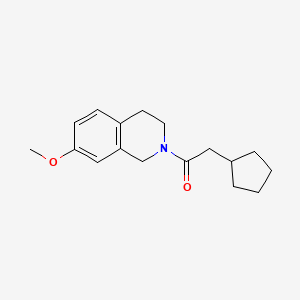![molecular formula C15H16N2O2 B7527823 methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate is a complex organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of benzonaphthyridine derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate is not fully understood. However, it is believed to exert its biological effects by interfering with various cellular processes, including DNA replication, protein synthesis, and cell signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of various inflammatory diseases. Additionally, this compound has been found to possess antioxidant properties, which may be beneficial in the treatment of various oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also some limitations associated with its use in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its applications in certain assays. Additionally, its solubility in aqueous solutions may be limited, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate. One potential direction is to explore its potential applications in the treatment of viral infections, such as COVID-19. It has been shown to possess potent antiviral activity against several viruses, including herpes simplex virus and influenza A virus. Another direction is to investigate its potential as a scaffold for the development of novel anticancer agents. The structure-activity relationship studies may help to identify more potent and selective derivatives of this compound. Finally, the development of new synthetic methods for the preparation of this compound may lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate involves a series of chemical reactions. The most common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction results in the formation of 2-ethyl-4-methylquinoline-3-carboxylic acid ethyl ester, which is further converted to the desired compound through a series of steps involving reduction, cyclization, and esterification.
Wissenschaftliche Forschungsanwendungen
Methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent antifungal activity against Candida albicans and Aspergillus niger.
Eigenschaften
IUPAC Name |
methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-11-5-3-4-6-13(11)16-14-7-8-17(9-12(10)14)15(18)19-2/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRXDAWSICHSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CN(CCC2=NC3=CC=CC=C13)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)

![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
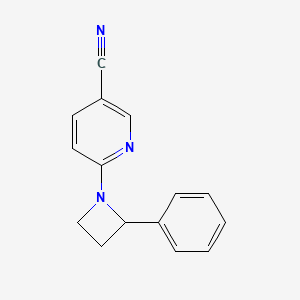
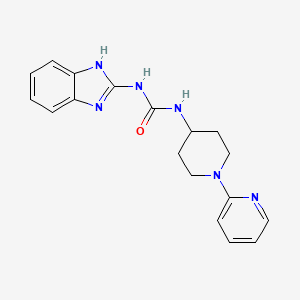

![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)

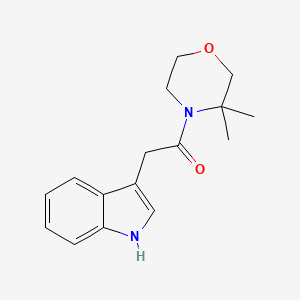
![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)

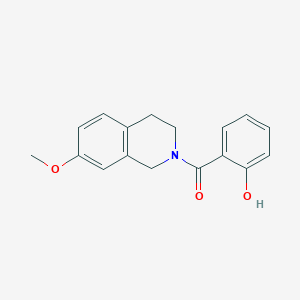
![N-[3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7527842.png)
